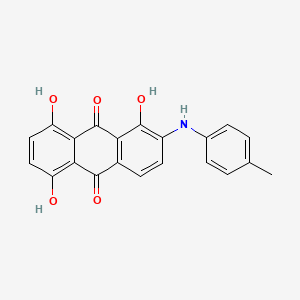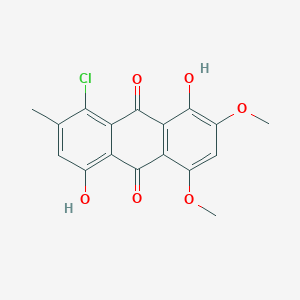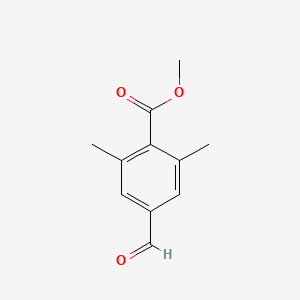![molecular formula C28H21NO4 B13133323 2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 25663-06-3](/img/structure/B13133323.png)
2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group, a biphenyl structure, and a carboxylic acid functional group
Preparation Methods
The synthesis of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the 7-methoxy-9H-fluoren-2-yl intermediate through a series of reactions, including Friedel-Crafts acylation and subsequent methoxylation.
Coupling with Biphenyl Derivative: The fluorenyl intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted biphenyl compounds.
Scientific Research Applications
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can be compared with similar compounds, such as:
2-((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-methoxybutanoic acid: This compound also features a fluorenyl group and is used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: Another fluorenyl derivative used in scientific research.
The uniqueness of 2’-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
25663-06-3 |
|---|---|
Molecular Formula |
C28H21NO4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[2-[(7-methoxy-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H21NO4/c1-33-20-11-13-22-18(16-20)14-17-15-19(10-12-21(17)22)29-27(30)25-8-4-2-6-23(25)24-7-3-5-9-26(24)28(31)32/h2-13,15-16H,14H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
RMWFLJABORPTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)




![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)


![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)


![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)


